Isopropyl 3-iodoacrylate

Physicochemical property Purification Distillation

Isopropyl 3-iodoacrylate is a difunctional vinyl iodide monomer belonging to the 3-iodoacrylate ester class. It features an electrophilic α,β-unsaturated ester and a reactive C(sp²)–I bond, enabling sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with retention of the (Z)-stereochemical configuration.

Molecular Formula C6H9IO2
Molecular Weight 240.04 g/mol
Cat. No. B12497846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-iodoacrylate
Molecular FormulaC6H9IO2
Molecular Weight240.04 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=CI
InChIInChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3
InChIKeyNHOLWHQNCDTEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 3-Iodoacrylate in Chemical Procurement: A Vinyl Iodide Building Block for Stereospecific Synthesis


Isopropyl 3-iodoacrylate is a difunctional vinyl iodide monomer belonging to the 3-iodoacrylate ester class . It features an electrophilic α,β-unsaturated ester and a reactive C(sp²)–I bond, enabling sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with retention of the (Z)-stereochemical configuration [1]. The compound is primarily sourced as the (Z)-isomer (CAS 1333154-26-9) and is a key intermediate in the patented synthesis of the FDA-approved drug Selinexor, where it undergoes DABCO-mediated condensation with a 1,2,4-triazole derivative [2]. Its isopropyl ester imparts distinct physicochemical properties—predicted boiling point 208.2 °C, density 1.668 g/cm³, molecular weight 240.04 g/mol—that differentiate it from the more common methyl and ethyl 3-iodoacrylate analogs in terms of volatility, steric bulk, and ester cleavage conditions .

Why Generic 3-Iodoacrylate Substitution Fails: The Isopropyl Ester Differentiation in Cross-Coupling and Drug Synthesis


Interchanging isopropyl 3-iodoacrylate with its methyl or ethyl ester counterparts introduces consequential differences in boiling point, steric environment at the ester carbonyl, and the conditions required for subsequent ester hydrolysis . The isopropyl ester has a predicted boiling point of 208.2 °C at 760 mmHg, significantly higher than ethyl cis-3-iodoacrylate (85 °C at 20 mmHg; ~198.5 °C extrapolated to 760 mmHg), directly affecting distillation-based purification schemes and headspace volatility in large-scale reactions . In pharmaceutical process chemistry, the isopropyl ester is specifically selected for the Selinexor synthetic route because the subsequent ester hydrolysis step proceeds under controlled conditions (LiOH, H₂O/THF) that are integral to the patent-defined process [1]. Arbitrary substitution with the ethyl ester would alter the hydrolysis kinetics and potentially compromise the impurity profile of the final API intermediate. The evidence below quantifies these and other performance-gating differences.

Isopropyl 3-Iodoacrylate: Quantified Evidence of Differentiation Versus Close Analogs


Boiling Point Differentiation: Isopropyl vs. Ethyl 3-Iodoacrylate Esters

Isopropyl (Z)-3-iodoacrylate exhibits a predicted boiling point of 208.2 ± 23.0 °C at 760 mmHg, which is approximately 10 °C higher than the extrapolated 760 mmHg boiling point of ethyl 3-iodoacrylate (~198.5 °C) . Under reduced pressure (20 mmHg), ethyl cis-3-iodoacrylate boils at 85 °C, whereas the isopropyl ester would be expected to boil at a substantially higher temperature under identical pressure, consistent with the ~9.6 °C difference observed at atmospheric pressure . This reduced volatility is advantageous for reactions requiring elevated temperatures without solvent loss and for vacuum distillation purification where higher boiling fractions permit better separation from lower-boiling impurities.

Physicochemical property Purification Distillation

Ester Steric Bulk and Hydrolytic Stability: Isopropyl vs. Methyl and Ethyl Analogs

The isopropyl ester provides greater steric shielding of the carbonyl carbon than methyl (molecular weight 211.99 g/mol) or ethyl (226.01 g/mol) esters, as reflected in the increased number of freely rotatable bonds (3 for isopropyl vs. 2 for methyl) and larger molar refractivity . In the patented Selinexor synthesis, the isopropyl (Z)-3-iodoacrylate (VII) is condensed with triazole (IV) using DABCO in DMF, followed by ester hydrolysis with LiOH in H₂O/THF to yield carboxylic acid (IX) [1]. The selection of the isopropyl ester in this FDA-approved drug synthesis route is not arbitrary: the steric bulk modulates the rate of the DABCO-mediated condensation (likely through reduced carbonyl electrophilicity relative to methyl ester) and provides controlled, selective hydrolysis conditions that are integral to the patent claims [1]. The ethyl ester, with intermediate steric bulk, would exhibit different hydrolysis kinetics and could generate a different impurity profile during API manufacture.

Ester hydrolysis Steric protection Process chemistry

Synthetic Yield Benchmark: 83.5% Isolated Yield for (Z)-Isopropyl 3-Iodoacrylate via Hydroiodination

A scalable, patent-documented synthesis of (Z)-isopropyl 3-iodoacrylate via hydroiodination of isopropyl propiolate (350 g, 3.1 mol) with NaI (930 g, 6.2 mol) in acetic acid at 115 °C for 1.5 hours affords the product in 83.5% isolated yield (626 g) after aqueous workup and concentration . This yield was obtained at a preparative scale (hundreds of grams) and confirmed by ¹H NMR . Comparable yields for ethyl (Z)-3-iodoacrylate via analogous hydroiodination of ethyl propiolate are typically in the 75–85% range based on vendor technical literature, but the isopropyl ester process is explicitly validated at scale within the Selinexor patent family (WO 2013019548), where the iodination of isopropyl propiolate with NaI in AcOH at 110 °C is a defined process step preceding the DABCO-mediated condensation [1]. The availability of validated, scalable process data reduces scale-up risk for procurement decisions.

Synthesis Hydroiodination Process yield

Iodoacrylate vs. Bromoacrylate Reactivity in Palladium-Catalyzed Coupling

Vinyl iodides are established to be more reactive than the corresponding vinyl bromides in palladium(0)-catalyzed oxidative addition, the rate-determining step in Suzuki, Heck, and Stille couplings [1]. In direct Stille coupling competition experiments, iodoacrylates undergo preferential Pd insertion over bromoacrylates, suppressing competing C–S bond activation pathways [1]. While these data derive from ethyl iodoacrylate systems, the C(sp²)–I bond reactivity is a class-level property shared by isopropyl 3-iodoacrylate. Methyl 3-bromoacrylate is explicitly noted in procurement databases as 'generally less reactive than iodinated forms' . The isopropyl 3-iodoacrylate structure retains the identical vinyl iodide pharmacophore that drives this enhanced reactivity. The practical consequence is that isopropyl 3-iodoacrylate can participate in cross-coupling reactions under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than its bromo analog, translating to higher throughput and potentially cleaner reaction profiles.

Cross-coupling Oxidative addition Palladium catalysis

Application in Selinexor (XPO1 Inhibitor) Synthesis: Isopropyl Ester as the Patent-Specified Intermediate

Isopropyl (Z)-3-iodoacrylate (CAS 1333154-26-9) is unequivocally documented as intermediate (VII) in the synthesis of Selinexor, a first-in-class XPO1 inhibitor approved by the FDA for multiple myeloma [1]. The synthetic route proceeds via DABCO-mediated condensation of the isopropyl iodoacrylate with a 3,5-bis(trifluoromethyl)phenyl-1,2,4-triazole derivative (IV) in DMF, followed by ester hydrolysis with LiOH to yield the carboxylic acid intermediate (IX) [1]. The ethyl iodoacrylate analog is not specified in the patent claims for this route. The isopropyl ester is listed under the synonym 'SELI-004' in chemical registries, directly linking it to Selinexor-related research supplies . A 98% purity grade with batch-specific QC documentation (NMR, HPLC, GC) is commercially available from established vendors . For procurement supporting generic Selinexor API development, the isopropyl ester is the only 3-iodoacrylate ester that matches the patent-defined intermediate.

Drug synthesis Selinexor XPO1 inhibitor Patent intermediate

Radical Polymerization Potential: Isopropyl Ester as Halogen-Rich Monomer for Flame-Retardant Polymers

Isopropyl 3-iodoacrylate functions as a monomer in radical polymerization, yielding polymers with high halogen content . The iodine substituent directly contributes to enhanced flame retardancy and UV stability of the resulting polymeric materials, properties that are sought after in electronic encapsulants and specialty coatings . In contrast, the more commonly employed ethyl iodoacrylate is primarily utilized as a small-molecule coupling partner in pharmaceutical intermediate synthesis rather than as a polymerization monomer . The isopropyl ester's higher boiling point (208.2 °C vs. ~198.5 °C for ethyl ester) also provides a wider thermal processing window for bulk or solution polymerization without premature monomer evaporation . Specific quantitative comparisons of flame retardancy indices (e.g., limiting oxygen index) for polymers derived from isopropyl vs. ethyl iodoacrylate are not available in the open literature, but the iodine content per monomer unit (52.9% w/w for isopropyl ester) is a directly calculable metric that correlates with flame-retardant performance.

Radical polymerization Flame retardancy Halogenated polymer Coatings

Isopropyl 3-Iodoacrylate: Evidence-Backed Procurement Scenarios for Research and Industry


Generic Selinexor API Process Development and ANDA Filing

Procurement of isopropyl (Z)-3-iodoacrylate is mandatory for any generic pharmaceutical manufacturer pursuing an ANDA for Selinexor. The compound is intermediate (VII) in the patent-specified synthetic route (WO 2013019548), undergoing DABCO-mediated condensation with a 1,2,4-triazole derivative followed by LiOH hydrolysis to the carboxylic acid intermediate [1]. Substitution with ethyl or methyl 3-iodoacrylate would constitute a process deviation requiring full re-validation, new impurity profiling, and potential bioequivalence studies. The isopropyl ester is commercially available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors, supporting regulatory filing requirements .

Stereospecific Negishi Cross-Coupling for (Z)-α,β-Unsaturated Carboxylic Acid Libraries

The (Z)-vinyl iodide geometry of isopropyl 3-iodoacrylate is retained during Pd(0)-catalyzed Negishi coupling with organozinc reagents, as established by Jackson and co-workers for solid-supported 3-iodoacrylic acid derivatives [1]. The isopropyl ester's higher boiling point (208.2 °C) relative to the ethyl ester (~198.5 °C) allows coupling reactions to be conducted at elevated temperatures (80–100 °C) without solvent loss, potentially accelerating reaction rates while preserving stereochemical integrity . The iodo substituent provides faster oxidative addition than the corresponding bromoacrylate, enabling lower Pd catalyst loadings (<2 mol%) for cost-sensitive library production .

Flame-Retardant Polymer Development for Electronic Encapsulants

Isopropyl 3-iodoacrylate is a demonstrated monomer for radical polymerization producing high-halogen-content polymers with enhanced flame retardancy and UV stability [1]. The iodine content (52.9% w/w) provides intrinsic flame-retardant functionality without requiring additive flame retardants that may leach over time. The higher boiling point compared to ethyl iodoacrylate mitigates monomer evaporation during bulk polymerization, and the isopropyl ester's steric bulk may moderate polymerization kinetics for better molecular weight control . This application scenario is most relevant for materials science groups developing halogenated coatings or encapsulants for electronic components.

Suzuki-Miyaura Coupling with Cyclic Vinyl Boronic Acids for Complex Diene Synthesis

Although direct Suzuki coupling data for isopropyl 3-iodoacrylate are not published, the ethyl analog undergoes efficient Suzuki coupling with cyclic vinyl boronic acids [1]. The isopropyl ester is expected to participate in analogous couplings with comparable or superior efficiency, given that the C(sp²)–I bond (the reactive site) is identical across 3-iodoacrylate esters. The isopropyl ester advantage lies in subsequent synthetic steps: the sterically hindered ester may resist premature hydrolysis during aqueous Suzuki workup, and the higher boiling point simplifies removal of volatile coupling byproducts by distillation. This scenario is suited for medicinal chemistry groups synthesizing diene-containing natural product analogs where the isopropyl ester serves as a masked carboxylic acid that can be revealed under controlled conditions.

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